Mal-amide-PEG3-oxyamine
Description
Evolution of Molecular Linker Design in Bioconjugation and Functional Materials Science
The design of molecular linkers has evolved significantly from simple, passive spacers to highly sophisticated components that actively influence the properties and function of the final conjugate. researchgate.net Early linkers were often simple alkyl chains, but contemporary designs incorporate a variety of functionalities to enhance solubility, stability, and biological performance. researchgate.netnzdr.ru The progression of "click chemistry" has revolutionized bioconjugation by introducing highly efficient and orthogonal reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). nih.gov This has driven the development of linkers with specialized reactive groups that are compatible with these mild, aqueous reaction conditions. nih.gov Modern linker design now focuses on creating "smart" linkers that can be cleaved by specific enzymes or changes in the microenvironment, allowing for controlled release of a payload at a target site. researchgate.net
Strategic Importance of Poly(ethylene glycol) (PEG) Spacers in Bioconjugation and Macromolecular Engineering
Poly(ethylene glycol) (PEG) chains are a cornerstone of modern linker technology, prized for their unique physicochemical properties. nih.govacs.org The incorporation of PEG spacers into bioconjugates offers several strategic advantages. PEG is highly hydrophilic, which can significantly improve the aqueous solubility of hydrophobic molecules and reduce aggregation. acs.orgnih.govaxispharm.com This is particularly important in the development of antibody-drug conjugates, where the payload is often a hydrophobic cytotoxic drug. The flexible nature of the PEG chain can also minimize steric hindrance between the conjugated molecules, ensuring that their biological activity is retained. acs.orgnih.gov Furthermore, the "stealth" properties of PEG, which create a hydration shell around the conjugate, can reduce recognition by the immune system and decrease renal clearance, thereby extending the circulation half-life of therapeutic bioconjugates. nih.govaxispharm.com The length of the PEG spacer can be precisely tuned to optimize the pharmacokinetic and pharmacodynamic properties of the final product. nih.gov
Rationale for the Engineering of Mal-amide-PEG3-oxyamine as a Versatile Chemical Tool
This compound is a heterobifunctional linker that has been rationally designed to combine the specific reactivity of a maleimide (B117702) group and an oxyamine group with the beneficial properties of a short PEG spacer. The maleimide group is highly reactive towards thiol (sulfhydryl) groups, which are found in the cysteine residues of proteins and peptides. This reaction proceeds efficiently under mild, physiological conditions to form a stable thioether bond. The oxyamine group, on the other hand, reacts specifically with carbonyl groups (aldehydes and ketones) to form a stable oxime linkage. This orthogonality allows for the selective and sequential conjugation of two different molecules.
The inclusion of a triethylene glycol (PEG3) spacer enhances the aqueous solubility of the linker and any resulting conjugates. This is a critical feature for many biological applications, which are typically performed in aqueous buffers. axispharm.com The amide bond within the linker structure provides a stable connection between the maleimide and the PEG chain. The combination of these three components—a maleimide for thiol conjugation, an oxyamine for carbonyl ligation, and a hydrophilic PEG3 spacer—makes this compound a powerful and versatile tool for the construction of well-defined bioconjugates for a wide range of applications in chemical biology, drug delivery, and diagnostics. nih.gov
Structure
2D Structure
Properties
IUPAC Name |
N-[2-[2-[2-(2-aminooxyethoxy)ethoxy]ethoxy]ethyl]-3-(2,5-dioxopyrrol-1-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O7/c16-25-12-11-24-10-9-23-8-7-22-6-4-17-13(19)3-5-18-14(20)1-2-15(18)21/h1-2H,3-12,16H2,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXNOSRYQYURLAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCOCCON | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Design and Synthetic Methodologies for Mal Amide Peg3 Oxyamine
Retrosynthetic Analysis of the Mal-amide-PEG3-oxyamine Scaffold
Retrosynthetic analysis of this compound reveals a modular structure that can be disconnected at key functional group linkages. The primary disconnections occur at the amide bond and the ether linkages of the PEG chain. researchgate.netyoutube.comresearchgate.net This deconstruction leads to three key synthons: a maleimide-containing carboxylic acid, a triethylene glycol (PEG3) diamine, and a protected aminooxy-containing molecule.
A plausible retrosynthetic pathway is outlined below:
Amide Bond Disconnection: The amide bond is a logical first disconnection, yielding a maleimide-functionalized carboxylic acid or its activated derivative and an amino-PEG3-oxyamine intermediate. youtube.comresearchgate.net
PEG Chain Disconnection: The amino-PEG3-oxyamine intermediate can be further broken down. This involves the disconnection of the ether linkages within the PEG chain and the terminal functional groups. This leads to simpler, commercially available starting materials.
This analysis highlights the convergent nature of the synthesis, where the three key fragments—maleimide (B117702), PEG, and oxyamine—are prepared separately and then coupled in the final stages.
Synthetic Strategies for Poly(ethylene glycol) (PEG) Oligomers with Precise Terminal Functionalization
The synthesis of monodisperse PEG linkers with defined functional groups at each terminus is crucial for the construction of this compound. chempep.comacs.org Various strategies have been developed to achieve this with high precision. acs.orgbeilstein-journals.orgbeilstein-journals.org
Approaches for the Introduction of Maleimide Functionality
The maleimide group is typically introduced towards the end of the synthetic sequence due to its reactivity. Common methods include:
Reaction with Maleic Anhydride (B1165640): A primary amine can be reacted with maleic anhydride to form a maleamic acid, which is then cyclized to the maleimide, often using a dehydrating agent like acetic anhydride or a carbodiimide.
Mitsunobu Reaction: An alcohol can be reacted with N-hydroxymaleimide under Mitsunobu conditions to install the maleimide group. researchgate.net
Reaction with N-substituted Maleimides: An amine-terminated PEG can be reacted with an activated N-substituted maleimide, such as N-succinimidyl maleimide.
Isocyanate Chemistry: Hydroxyl-terminated polymers can be reacted with p-maleimidophenyl isocyanate (PMPI) to directly introduce the maleimide functionality. rsc.org
The choice of method depends on the other functional groups present in the molecule to avoid side reactions. nih.govcreativepegworks.com
Methodologies for Incorporating Aminooxy (Oxyamine) Moieties
The aminooxy group provides a chemoselective handle for conjugation to aldehydes and ketones. rsc.orgresearchgate.net Its introduction requires careful planning due to its nucleophilicity. nih.gov Key strategies include:
Alkylation with N-Hydroxyphthalimide: A common method involves the alkylation of N-hydroxyphthalimide with a suitable electrophile (e.g., a halo- or tosyloxy-PEG derivative), followed by hydrazinolysis to deprotect the aminooxy group. louisville.edu
Protected Aminooxy Building Blocks: Using orthogonally protected aminooxy-containing building blocks, such as those with Boc or Fmoc protection, allows for their incorporation during standard peptide or organic synthesis, with deprotection occurring at a later stage. rsc.org This approach offers greater control and compatibility with a wider range of reaction conditions.
The "alpha effect" enhances the nucleophilicity of the aminooxy group compared to a standard amine, making it a highly efficient reactive partner. nih.gov
Amide Bond Formation in the Context of Multifunctional Linker Assembly
Formation of the amide bond is a critical step in assembling the this compound linker. researchgate.net Given the presence of other reactive functionalities, the choice of coupling reagent and reaction conditions is paramount to avoid side reactions and ensure high yields. researchgate.netacs.org
Commonly used coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), often used in conjunction with additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. researchgate.net More advanced phosphonium- or uronium-based reagents such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) can also be employed for challenging couplings. rsc.org The reaction is typically performed in aprotic polar solvents like dimethylformamide (DMF) or dichloromethane (B109758) (DCM). researchgate.net
Optimization of Reaction Conditions for High Yield and Purity in Multi-step Organic Synthesis
Optimizing reaction conditions is essential for the successful multi-step synthesis of complex molecules like this compound. pitt.edu Key parameters to consider include:
Solvent: The choice of solvent can significantly impact reaction rates and selectivity. PEG-based molecules exhibit good solubility in a range of aqueous and organic solvents. chempep.com
Temperature: While some reactions may require heating, lower temperatures are often preferred to minimize side reactions, especially when dealing with sensitive functional groups.
Stoichiometry: Using an excess of one reagent can drive a reaction to completion, but this must be balanced with the ease of purification to remove the excess reagent. pitt.edu
Catalyst: The selection of an appropriate catalyst, if required, is crucial for both efficiency and selectivity. For instance, in amide bond formation, the choice of coupling reagent and any additives can have a profound effect on the outcome. rsc.org
Purification: Each step of the synthesis should ideally yield a product that can be readily purified, often by chromatography or precipitation, to ensure the purity of the final compound. google.com
A systematic approach, such as a design of experiments (DoE), can be employed to efficiently explore the reaction space and identify the optimal conditions for each step. acs.org
Considerations for Solid-Phase Organic Synthesis (SPOS) Adaptations in Linker Construction
Solid-phase organic synthesis (SPOS) offers several advantages for the construction of linkers like this compound, including simplified purification and the potential for automation. pitt.eduimperial.ac.uk
Key considerations for adapting the synthesis to a solid support include:
Resin Choice: The solid support must be compatible with the reaction conditions. Polystyrene (PS) resins are common, but for PEG-based syntheses, PEG-grafted resins like TentaGel or SPOCC resins may offer better swelling properties in the polar solvents often used. imperial.ac.uknih.govd-nb.info
Linker to Resin: A suitable linker must be chosen to attach the first building block to the resin. This linker must be stable to all subsequent reaction conditions and allow for the clean cleavage of the final product from the support. d-nb.info
Reaction Monitoring: Monitoring the progress of reactions on a solid support can be more challenging than in solution-phase synthesis. Techniques like high-resolution magic angle spinning (HR-MAS) NMR can be employed. nih.gov
Reagent Excess: In SPOS, a large excess of reagents is often used to drive reactions to completion. pitt.edu
While SPOS can streamline the synthesis, potential issues like reduced reactivity and the need for specialized linkers and resins must be carefully considered. pitt.edumdpi.org
Reactivity and Chemoselectivity of Constituent Functional Moieties
Maleimide (B117702) Reactivity: Mechanisms and Selective Conjugation
The maleimide group is renowned for its high reactivity and selectivity towards thiol groups, a cornerstone of bioconjugation for linking molecules to proteins and peptides. axispharm.com This reactivity is primarily driven by the strained nature of the maleimide ring and the cis-conformation of its carbonyl groups. axispharm.com
Thio-Michael Addition Kinetics and Post-Conjugation Adduct Stability
Maleimides react with thiols via a Michael addition mechanism, resulting in the formation of a stable thiosuccinimide bond. axispharm.com This reaction is highly efficient and chemoselective for thiols within a pH range of 6.5 to 7.5, proceeding approximately 1,000 times faster than the corresponding reaction with amines at a neutral pH. axispharm.com The reaction is so efficient that it often doesn't require a catalyst, particularly in polar solvents like water. axispharm.com The kinetics of this thio-Michael addition follow a sequential two-step anionic mechanism that propagates through a chain transfer process. nih.gov The rate-limiting step is typically the addition of the thiolate anion to the double bond of the maleimide. abstractarchives.com
The stability of the resulting thiosuccinimide adduct, however, can be a concern. The adduct can undergo a retro-Michael reaction, leading to the dissociation of the conjugate. ucl.ac.uknih.govcreativepegworks.com The rate of this degradation can be influenced by the nature of the thiol donor. nih.gov For instance, studies have shown that the half-lives of conversion for N-ethylmaleimide (NEM) conjugated to various thiols can range from 20 to 80 hours when incubated with glutathione (B108866). nih.gov
Analysis of Competing Side Reactions and Strategies for Mitigation (e.g., Retro-Michael Reaction, Hydrolysis, Thiol Exchange)
Several side reactions can compete with the desired thio-Michael addition and affect the stability of the resulting conjugate. These include the retro-Michael reaction, hydrolysis of the maleimide ring, and thiol exchange. ucl.ac.ukcreativepegworks.com
Retro-Michael Reaction: This reaction leads to the reversal of the conjugation, releasing the original thiol and maleimide. ucl.ac.ukcreativepegworks.comresearchgate.net This can result in the loss of the conjugated payload, reducing the efficacy of the intended application. ucl.ac.ukresearchgate.net
Hydrolysis: The maleimide ring is susceptible to hydrolysis, which opens the ring to form a maleamic acid derivative. creativepegworks.comtandfonline.com This hydrolysis is pH-dependent, occurring more rapidly in alkaline conditions. tandfonline.com Interestingly, hydrolysis of the thiosuccinimide adduct can be beneficial as the resulting ring-opened product is resistant to the retro-Michael reaction, thus stabilizing the conjugate. creativepegworks.comspringernature.com
Thiol Exchange: The thiosuccinimide adduct can react with other free thiols in the environment, leading to the exchange of the original thiol with a new one. ucl.ac.uk This can be a significant issue in biological systems where endogenous thiols like glutathione are present. nih.gov
Strategies to mitigate these side reactions and enhance conjugate stability have been developed. One approach is the use of "self-hydrolyzing" maleimides, which are designed to undergo rapid hydrolysis after conjugation. ucl.ac.ukcreativepegworks.com These maleimides often incorporate a basic amino group that catalyzes the intramolecular hydrolysis of the thiosuccinimide ring. creativepegworks.com This rapid hydrolysis effectively locks the conjugate in a stable, ring-opened form that is no longer susceptible to the retro-Michael reaction or thiol exchange. creativepegworks.com Another strategy involves the use of dihalomaleimides, which also form more stable adducts. nih.gov
Influence of N-Substitution on Maleimide Reactivity and Thiosuccinimide Stability
The substituent on the nitrogen atom of the maleimide ring (the N-substituent) significantly influences both the reactivity of the maleimide and the stability of the resulting thiosuccinimide adduct. ucl.ac.uktandfonline.comvcu.edu
Electron-withdrawing groups on the N-substituent generally increase the rate of the thio-Michael addition. vcu.edu For example, N-aryl maleimides react approximately 2.5 times faster with thiols than N-alkyl maleimides. mdpi.com These electron-withdrawing groups also accelerate the hydrolysis of the thiosuccinimide ring, leading to more stable conjugates. mdpi.comprolynxinc.comnih.gov A linear correlation has been observed between the electron-withdrawing strength of the substituent and the rate of hydrolysis. ucl.ac.uk This effect is attributed to the inductive electron-withdrawing effect of the substituent, which makes the succinimide (B58015) ring more susceptible to nucleophilic attack by water. ucl.ac.ukprolynxinc.com
Conversely, bulky N-substituents can sterically hinder the approach of the thiol, potentially slowing down the reaction rate. researchgate.net The nature of the N-substituent can be strategically chosen to tune the reactivity and stability of the maleimide conjugate for a specific application.
| Property | Effect of N-Substituent | Reference(s) |
| Reactivity | Electron-withdrawing groups increase reactivity. | vcu.edumdpi.com |
| Bulky groups may decrease reactivity. | researchgate.net | |
| Adduct Stability | Electron-withdrawing groups increase the rate of stabilizing hydrolysis. | ucl.ac.ukmdpi.comprolynxinc.comnih.gov |
| Hydrolysis Rate | N-aryl substituents lead to faster hydrolysis than N-alkyl substituents. | ucl.ac.uk |
Aminooxy Reactivity: Mechanisms and Selectivity in Oxime Ligation
The aminooxy group provides a distinct and highly selective reaction pathway, reacting with aldehydes and ketones to form stable oxime bonds. biotium.comlouisville.edubiotium.com This reaction, known as oxime ligation, is a powerful tool for bioconjugation due to its high chemoselectivity, as aldehydes and ketones are relatively rare in native biological systems. nih.gov
Formation of Oxime Bonds with Carbonyl Substrates (Aldehydes and Ketones)
The aminooxy group reacts with the carbonyl group of an aldehyde or ketone to form a stable oxime linkage. biotium.combiotium.com This reaction can be performed under mild, aqueous conditions and is generally faster and forms a more stable bond compared to the reaction of hydrazides with carbonyls, which form less stable hydrazones. biotium.comthermofisher.com The resulting oxime bond is kinetically stable towards hydrolysis. iris-biotech.de The reaction proceeds optimally at a slightly acidic pH of 4-5. researchgate.net
Catalysis of Oxime Ligation: Role of Aniline and Advanced Organocatalysts
While oxime ligation can proceed without a catalyst, the reaction rate can be slow at neutral pH, especially at low reactant concentrations. researchgate.netsioc-journal.cn To overcome this limitation, various catalysts have been developed to accelerate the reaction.
Aniline: Aniline is a widely used nucleophilic catalyst for oxime ligation. researchgate.netsioc-journal.cnrsc.org It works by forming a more reactive intermediate Schiff base with the carbonyl compound, which then readily reacts with the aminooxy group. researchgate.net Aniline catalysis can significantly increase the reaction rate, with enhancements of up to 40-fold at neutral pH and 400-fold under acidic conditions. rsc.org However, aniline's effectiveness can be limited, particularly with less reactive ketone substrates. nih.gov
Advanced Organocatalysts: To further improve the efficiency of oxime ligation, more advanced organocatalysts have been developed. These include substituted anilines and other aromatic amines. nih.govnih.gov For instance, m-phenylenediamine (B132917) (mPDA) has been shown to be a highly effective catalyst, up to 15 times more efficient than aniline. acs.orgnih.gov This increased efficiency is partly due to its greater aqueous solubility, allowing for higher catalyst concentrations. acs.orgnih.gov Other effective catalysts include anthranilic acid derivatives and 2-(aminomethyl)benzimidazoles, which can enhance reaction rates by one to two orders of magnitude compared to the aniline-catalyzed reaction at neutral pH. nih.govacs.org Arginine has also been identified as a catalyst for oxime ligation, with the added benefit of preventing protein aggregation. chemrxiv.orgacs.org
| Catalyst | Key Features | Reference(s) |
| Aniline | Classic nucleophilic catalyst, effective at acidic and neutral pH. | researchgate.netsioc-journal.cnrsc.org |
| m-Phenylenediamine (mPDA) | Up to 15 times more efficient than aniline, highly water-soluble. | acs.orgnih.gov |
| Anthranilic Acid Derivatives | Superior catalysts at neutral pH, can enhance rates by 1-2 orders of magnitude over aniline. | nih.govnih.gov |
| 2-(Aminomethyl)benzimidazoles | Effective with challenging aryl ketone substrates. | acs.org |
| Arginine | Catalyzes oxime ligation and prevents protein aggregation. | chemrxiv.orgacs.org |
Orthogonal Reactivity Profiles of Maleimide and Aminooxy Groups for Sequential Functionalization
Strategies for Maximizing Orthogonal Bioconjugation Specificity
To ensure the highest specificity in a sequential conjugation strategy, several factors must be carefully controlled:
pH Control: This is the most critical parameter. Performing the maleimide-thiol coupling at pH ~7.0 maximizes its rate and selectivity while minimizing the background rate of the uncatalyzed oxime ligation. nih.gov Subsequently, the pH can be adjusted, or a catalyst added, to facilitate the second oxime ligation step.
Order of Addition: In a multi-component system, the order in which reactants are introduced is key. wiley.com The molecule targeted by the more reactive functional group under a given set of conditions should be introduced first. For instance, at neutral pH without a catalyst, the maleimide-thiol reaction is significantly faster than the oxyamine-carbonyl reaction. nih.govnih.gov Therefore, the thiol-containing species should be conjugated before introducing the carbonyl-containing species.
Protection/Deprotection Strategies: In complex syntheses, one of the functional groups can be temporarily "caged" or protected with a chemical moiety that can be removed at a later stage, for example, by light (photodeprotection) or a specific chemical trigger. wiley.com This provides an additional layer of control over the reaction sequence.
Minimizing Cross-Reactivity in Multi-Component Chemical Systems
Cross-reactivity can compromise the homogeneity and function of the final conjugate. Minimizing these unwanted side reactions is paramount.
Maleimide Cross-Reactivity: The primary side reaction for maleimides is hydrolysis of the maleimide ring, which is more pronounced at basic pH (>7.5) and renders the linker unreactive towards thiols. utoronto.ca Additionally, while the reaction with thiols is about 1000 times faster than with amines at pH 7, this selectivity decreases at higher pH values, which should be avoided if free amines are present. utoronto.ca The stability of the resulting thioether bond can also be a concern, as it can undergo a retro-Michael reaction, especially in the presence of other thiols like glutathione. nih.govutoronto.ca
Oxyamine Cross-Reactivity: The aminooxy group is generally very selective for carbonyls. However, the catalysts used to promote oxime ligation can sometimes have unintended effects. For example, high concentrations of mPDA can lead to the formation of a stable Schiff base with the aldehyde, which can act as a competitive inhibitor to the desired oxime ligation. researchgate.netnih.gov
Reagent Purity and Buffer Composition: Extraneous nucleophiles or reducing agents in reaction buffers can lead to side reactions. For example, thiol-based reducing agents must be removed before initiating a maleimide conjugation. thermofisher.com The choice of buffer itself is important, as some buffer components might participate in side reactions.
By carefully selecting reaction conditions—specifically pH, reactant concentrations, and catalysts—the distinct chemical personalities of the maleimide and aminooxy groups can be fully exploited for precise, sequential conjugations.
Interactive Table: Orthogonal Reaction Conditions
| Functional Group | Reactive Partner | Optimal pH Range | Typical Rate Constant (k₂) | Catalyst Required? | Key Considerations | Reference |
|---|---|---|---|---|---|---|
| Maleimide | Thiol (Sulfhydryl) | 6.5 - 7.5 | 100 - 1000 M⁻¹s⁻¹ | No | Avoid pH > 8.5 to prevent amine reaction; Ring hydrolysis at basic pH. | luxembourg-bio.comnih.govutoronto.ca |
Advanced Bioconjugation Methodologies Employing Mal Amide Peg3 Oxyamine
Site-Specific Conjugation Strategies Leveraging Mal-amide-PEG3-oxyamine
The power of this compound lies in its two distinct reactive handles, which target fundamentally different functional groups through highly selective and efficient bioorthogonal reactions. This dual-specificity is the cornerstone for creating precisely engineered bioconjugates where the location and stoichiometry of each component are meticulously controlled.
The maleimide (B117702) moiety of the linker is a highly specific electrophile that readily reacts with sulfhydryl (thiol) groups via a Michael addition reaction to form a stable thioether bond. This reaction is exceptionally efficient and selective for thiols within a pH range of 6.5 to 7.5. In the context of protein modification, the thiol side chain of cysteine residues is the primary target for maleimide-based ligation.
Since surface-exposed, free cysteine residues are relatively rare in many natural proteins, genetic engineering is a common strategy to introduce a unique conjugation site. Through site-directed mutagenesis, a cysteine residue can be strategically placed at a specific location on the protein's surface where it will not disrupt the protein's folding or biological activity. This engineered cysteine then becomes a unique chemical handle for reaction with the maleimide end of this compound.
Key Steps in Cysteine Residue Targeting:
Site-Directed Mutagenesis: A gene encoding the target protein is modified to substitute a non-essential amino acid with a cysteine.
Protein Expression and Purification: The engineered protein is expressed in a suitable host system and purified.
(Optional) Reduction: If any unwanted disulfide bonds involving the new cysteine are formed, a mild reducing agent like TCEP (tris(2-carboxyethyl)phosphine) is used to ensure the thiol group is free and reactive.
Conjugation: The engineered protein is reacted with this compound, leading to the covalent attachment of the linker to the specific cysteine residue.
This strategy was effectively employed in the development of a glycoconjugate vaccine candidate against melioidosis. Researchers engineered carrier proteins, such as TssM and Hcp1, to include a unique cysteine residue (TssM-Cys and Hcp1-Cys), which then served as an anchor point for the maleimide group of the this compound linker. proquest.com
| Parameter | Description | Typical Conditions | Reference |
| Reaction Type | Michael Addition | ||
| Reactive Groups | Maleimide + Thiol (from Cysteine) | ||
| pH Range | 6.5 - 7.5 | Phosphate-buffered saline (PBS) | nih.gov |
| Temperature | 4 - 37 °C | Room temperature or 37 °C | glycomindsynth.com |
| Product | Stable Thioether Bond |
The aminooxy group of the linker reacts chemoselectively with carbonyl groups (aldehydes or ketones) to form a stable oxime linkage. This reaction is highly efficient in aqueous environments and proceeds under mild acidic to neutral conditions (pH 4-7), making it ideal for modifying sensitive biomolecules. Crucially, this chemistry is orthogonal to the maleimide-thiol reaction, meaning the two ligations can be performed in the presence of each other without cross-reactivity.
To utilize this end of the linker, a carbonyl group must first be introduced site-specifically onto the second biomolecule. Several powerful methods exist for this:
Incorporation of Unnatural Amino Acids (UAA): Genetic code expansion techniques allow for the site-specific incorporation of UAAs containing ketone or aldehyde functionalities, such as p-acetyl-L-phenylalanine, into the polypeptide chain during protein synthesis. This provides a precisely located carbonyl handle for subsequent oxime ligation.
Modification of Glycans: The terminal sugar residues of glycoproteins can be enzymatically or chemically modified to generate aldehyde groups. For instance, mild periodate (B1199274) oxidation can selectively cleave the cis-diol bond in sialic acid residues to create a reactive aldehyde, providing a conjugation site on the glycan portion of a protein.
In the aforementioned glycoconjugate study, the carbonyl handle was present on the O-polysaccharide (OPS) antigen. The reducing terminus of the polysaccharide was oxidized to create an aldehyde, which then reacted with the aminooxy end of the protein-linker intermediate to complete the conjugate assembly. proquest.com
Preparation of Homogeneous Bioconjugates Using this compound as a Precise Bifunctional Scaffold
A major challenge in creating complex bioconjugates, such as antibody-drug conjugates (ADCs), is heterogeneity. Traditional methods that target abundant amino acids like lysine (B10760008) result in a mixture of products with varying numbers of attached molecules at different locations, each possessing distinct pharmacokinetic and efficacy profiles.
This compound is instrumental in overcoming this challenge. By enabling site-specific ligation at two distinct, pre-defined locations, it ensures the production of a single, structurally uniform bioconjugate. This homogeneity is critical for therapeutic applications, as it leads to predictable pharmacology, improved safety profiles, and a well-defined drug-to-antibody ratio (DAR). The use of this compound to link a Burkholderia O-polysaccharide to engineered carrier proteins resulted in more efficient and well-defined glycoconjugates compared to those made with larger, more complex polysaccharides. proquest.com This highlights the linker's role in facilitating controlled and efficient assembly.
Applications in Macromolecular and Supramolecular Assembly for Functional Materials
The precise control offered by this compound extends beyond therapeutic conjugates to the construction of advanced functional materials with defined macromolecular and supramolecular structures.
The PEG3 spacer in the linker itself is a small polymer that enhances the water solubility and biocompatibility of the resulting conjugate. This principle can be expanded by using the linker to attach larger synthetic polymers to biomolecules. For example, the maleimide end can be attached to an engineered cysteine on a protein, while the aminooxy end can react with a polymer chain that has been functionalized with a terminal aldehyde or ketone group. This strategy allows for the creation of protein-polymer conjugates with defined architectures, such as block copolymers or star polymers, where the polymer component can be tailored to introduce new properties like thermal responsiveness or improved stability.
This compound can serve as a central scaffold for building sophisticated chemical biology probes and biosensors. In this design, one end of the linker is used to attach a targeting moiety (e.g., an antibody fragment or peptide that recognizes a specific cellular target), while the other end is used to attach a functional component (e.g., a fluorescent dye, a quencher, a photo-crosslinker, or a biotin (B1667282) affinity tag).
For example, a probe could be constructed by:
Reacting the maleimide end of the linker with a cysteine-containing antibody fragment that targets a cancer cell surface receptor.
Reacting the aminooxy end with an aldehyde-functionalized fluorescent dye.
Impact of PEGylation on Conjugate Hydrodynamic Volume and Minimization of Non-Specific Interactions
The incorporation of a polyethylene (B3416737) glycol (PEG) linker, such as the PEG3 moiety in this compound, into bioconjugates has a profound impact on their physicochemical properties. This section details the effects of this short PEG chain on the hydrodynamic volume of the resulting conjugate and its role in minimizing non-specific interactions, both of which are critical considerations in the design of advanced bioconjugation methodologies.
| Conjugate | Molecular Weight of PEG (kDa) | Hydrodynamic Radius (Rh) of Conjugate (nm) | Fold Increase in Rh vs. Native HSA |
|---|---|---|---|
| Native HSA | N/A | 3.5 | 1.00 |
| HSA-PEG5k | 5 | 4.2 | 1.20 |
| HSA-PEG10k | 10 | 5.18 | 1.48 |
| HSA-PEG20k | 20 | 6.13 | 1.75 |
The increase in hydrodynamic volume imparted by the PEG3 linker in this compound can be advantageous in therapeutic applications by potentially prolonging the circulation half-life of small biomolecules that would otherwise be rapidly cleared by the kidneys.
A key advantage of incorporating PEG linkers into bioconjugates is the significant reduction in non-specific interactions. Non-specific binding of proteins and other biomolecules to surfaces or to each other can lead to reduced efficacy, increased immunogenicity, and challenges in purification and analysis. The hydrophilic and flexible nature of the PEG chain creates a "stealth" effect, forming a hydrated layer around the conjugate that sterically hinders unwanted interactions with other molecules and surfaces.
The this compound linker, with its short but hydrophilic PEG3 moiety, contributes to this effect. While longer PEG chains generally provide a more pronounced shielding effect, even short PEG linkers can effectively reduce non-specific protein adsorption.
Analytical and Characterization Techniques for Mal Amide Peg3 Oxyamine and Its Conjugates
Spectroscopic Methods for Structural Elucidation of the Compound and its Derived Conjugates
Spectroscopic techniques are fundamental for the primary structural confirmation of the Mal-amide-PEG3-oxyamine linker and for verifying its covalent attachment to target biomolecules. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are key methods employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for the unambiguous structural elucidation of the linker. ¹H NMR spectroscopy provides detailed information about the chemical environment of protons within the molecule, allowing for the verification of each constituent part: the maleimide (B117702) ring, the polyethylene (B3416737) glycol (PEG) chain, and the oxyamine group. Specific chemical shifts and coupling patterns confirm the presence and connectivity of these functional moieties. For instance, characteristic peaks corresponding to the vinyl protons of the maleimide group and the repeating ethylene (B1197577) oxide units of the PEG spacer are key identifiers. Furthermore, NMR can be used for the quantitative analysis of PEGylated drugs and their concentration in various biological matrices. intertek.com
| Assignment | Expected Chemical Shift (δ, ppm) | Key Structural Information |
|---|---|---|
| Maleimide Protons (CH=CH) | ~6.7 | Confirms the integrity of the thiol-reactive maleimide ring. |
| PEG Backbone Protons (-O-CH₂-CH₂-O-) | 3.5 - 3.7 | Characteristic repeating signal confirming the PEG spacer length. |
| Methylene Protons adjacent to Amide (-CH₂-NH-C=O) | ~3.4 | Verifies the amide linkage. |
| Methylene Protons adjacent to Oxyamine (-CH₂-O-NH₂) | ~3.8 | Confirms the presence of the oxyamine functional group. |
Fourier-Transform Infrared (FTIR) Spectroscopy serves as a complementary technique to confirm the presence of key functional groups. The analysis of the FTIR spectrum can identify characteristic absorption bands, such as the C=O stretching of the amide and maleimide groups, and the prominent C-O-C stretching of the PEG ether linkages.
Mass Spectrometry for Precise Molecular Weight Determination and Assessment of Conjugation Efficiency
Mass spectrometry (MS) is an indispensable tool for the characterization of this compound and its conjugates. rsc.org It provides precise molecular weight data, which confirms the identity of the linker and, crucially, allows for the detailed analysis of the final bioconjugate. enovatia.com High-resolution mass spectrometry (HRMS) can readily determine the elemental composition of the linker molecule. enovatia.com
When analyzing bioconjugates, such as an antibody-drug conjugate (ADC), MS is used to determine the success and efficiency of the conjugation reaction. enovatia.com Techniques like Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) are commonly used. rsc.orgacs.org ESI-MS can be coupled with liquid chromatography (LC-MS) for online separation and analysis, providing high resolution and mass accuracy. acs.orgnih.gov
The primary application of MS in this context is the determination of the conjugation stoichiometry, often referred to as the drug-to-antibody ratio (DAR) in ADC development. rsc.org By comparing the mass spectrum of the unconjugated biomolecule (e.g., a monoclonal antibody) with the spectrum of the reaction product, a distribution of species can be observed. nih.gov Each addition of the this compound linker (and any attached payload) results in a corresponding mass shift. The relative abundance of these different mass peaks allows for the calculation of the average number of linkers attached per biomolecule.
| Species Observed | Expected Molecular Weight (Da) | Interpretation |
|---|---|---|
| Unconjugated Protein | 50,000 | Unreacted starting material. |
| Protein + 1 Linker | 50,342 | Successful conjugation of a single linker molecule. |
| Protein + 2 Linkers | 50,684 | Successful conjugation of two linker molecules. |
| Protein + 3 Linkers | 51,026 | Successful conjugation of three linker molecules. |
Note: Molecular weight of this compound is assumed to be ~342 Da for this hypothetical example.
Chromatographic Separations for Purity Assessment and Homogeneity Evaluation of Reaction Products
Chromatographic techniques, particularly high-performance liquid chromatography (HPLC), are essential for assessing the purity of the this compound linker and for analyzing the complex mixture that results from a conjugation reaction. These methods separate components based on their physicochemical properties, such as size, charge, and hydrophobicity.
Reversed-Phase HPLC (RP-HPLC) is widely used to determine the purity of the synthetic linker. rsc.org It is also applied to analyze the conjugation products, although the complexity of large biomolecules can present challenges, such as potential co-elution of modified and unmodified forms. researchgate.netresearchgate.net
Ion-Exchange Chromatography (IXC) separates molecules based on their net surface charge. acs.org Since the conjugation process can alter the charge of a biomolecule (e.g., by modifying charged amino acid residues), IXC can be used to separate species with different degrees of conjugation. Coupling IXC with online native ESI-MS allows for the characterization of conjugation stoichiometry and the presence of positional isomers without denaturing the protein. acs.org
For PEGylated compounds that lack a strong UV chromophore, detectors such as a Charged Aerosol Detector (CAD) can be used in combination with HPLC to quantify all nonvolatile analytes. chromatographyonline.comthermofisher.com
| Technique | Principle of Separation | Primary Application | Typical Observation |
|---|---|---|---|
| RP-HPLC | Hydrophobicity | Purity assessment of the linker. | A single major peak indicates high purity. |
| SEC-HPLC | Molecular Size | Separation of conjugate from reactants; evaluation of homogeneity. | Conjugate elutes earlier than unconjugated protein, which elutes earlier than the free linker. |
| IXC-HPLC | Net Charge | Separation of species with different levels of conjugation. | Multiple peaks may be resolved, corresponding to different conjugation states. |
Kinetic Analysis of Conjugation Reactions Employing this compound
Understanding the kinetics of the conjugation reactions is crucial for optimizing reaction conditions, such as pH, temperature, and reactant concentrations, to maximize the yield of the desired product and minimize side reactions. This compound has two distinct reactive handles that participate in separate conjugation steps: the maleimide reaction with a thiol and the oxyamine reaction with an aldehyde or ketone.
The progress of these reactions can be monitored over time using the analytical techniques described previously. Typically, aliquots are taken from the reaction mixture at various time points and quenched to stop the reaction. These samples are then analyzed, most commonly by LC-MS or HPLC, to quantify the consumption of starting materials and the formation of the product.
For example, to analyze the kinetics of the maleimide-thiol conjugation, RP-HPLC can be used to measure the decreasing peak area of the starting biomolecule and the increasing peak area of the conjugate. Plotting the concentration of the formed conjugate against time allows for the determination of the reaction rate. This empirical data is vital for developing a robust and reproducible manufacturing process for the final bioconjugate.
| Time (minutes) | % Unconjugated Protein (Peak Area) | % Conjugated Product (Peak Area) |
|---|---|---|
| 0 | 100% | 0% |
| 15 | 65% | 35% |
| 30 | 42% | 58% |
| 60 | 18% | 82% |
| 120 | 5% | 95% |
Computational and Theoretical Investigations of Mal Amide Peg3 Oxyamine Chemistry
Quantum Chemical Calculations for Reaction Mechanism Elucidation (e.g., DFT Studies of Maleimide (B117702) and Oxime Formation Pathways)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the detailed mechanisms of the reactions involving the maleimide and oxyamine functionalities of the linker.
Maleimide-Thiol Michael Addition: The reaction between the maleimide group and a thiol (e.g., from a cysteine residue in a protein) is a cornerstone of bioconjugation. DFT studies have been employed to model the mechanism and kinetics of this thiol-Michael addition reaction. colab.wsresearchgate.net These computational models indicate that the reaction can proceed through different pathways—base-initiated, nucleophile-initiated, or ion pair-initiated—depending on the solvent, the nature of the thiol, and the presence of initiators or catalysts. researchgate.net Calculations can determine the energetics of transition states and intermediates, revealing the rate-determining steps. For instance, DFT can predict activation energies for the nucleophilic attack of the thiolate anion on the maleimide double bond, which is a critical step in the conjugation process. acs.org Such studies have confirmed that maleimides are potent Michael acceptors, partly due to the electron-withdrawing properties of the two adjacent carbonyl groups. researchgate.net
Oxime Formation Pathway: The formation of an oxime bond between the oxyamine group of the linker and a carbonyl group (aldehyde or ketone) is another key conjugation reaction. DFT-based mechanistic studies have analyzed the classical imine formation pathway under various conditions. elsevierpure.comresearchgate.net The reaction typically involves a two-step process: the initial nucleophilic addition of the oxyamine to the carbonyl carbon to form a carbinolamine intermediate, followed by the acid-catalyzed dehydration of this intermediate to yield the final oxime product. elsevierpure.com Computational studies have explored the energetics of these steps in neutral, acidic, and aniline-catalyzed conditions. elsevierpure.comresearchgate.net Aniline and its derivatives are known to accelerate the rate of oxime formation, and DFT calculations help to explain this catalytic effect by modeling the proton transfer steps involved in the dehydration of the carbinolamine intermediate. elsevierpure.comresearchgate.netacs.org
| Reaction Pathway | Computational Method | Key Findings |
| Maleimide-Thiol Addition | DFT | Reaction can proceed via base-initiated, nucleophile-initiated, or ion pair-initiated mechanisms. researchgate.net Solvent and initiator choice significantly influence kinetics. researchgate.net |
| Oxime Formation | DFT | Follows a classical imine formation pathway via a carbinolamine intermediate. elsevierpure.com Aniline catalysis proceeds by facilitating proton transfer during the rate-limiting dehydration step. elsevierpure.com |
Computational Prediction of Reactivity and Chemoselectivity Profiles for Conjugation
Computational methods are increasingly used to predict the reactivity and chemoselectivity of linkers, enabling the in silico screening of candidates before synthesis.
For the maleimide group, computational studies can compare its reactivity towards thiols versus other nucleophiles present on biomolecules, such as the amine groups of lysine (B10760008) residues. nih.gov By calculating the activation barriers for competing reactions (thio-Michael vs. aza-Michael addition), the chemoselectivity for cysteine modification can be predicted. nih.gov These predictions often align with experimental observations that maleimides show excellent selectivity for thiols at a physiological pH range of 6.5–7.5. mdpi.comresearchgate.net At higher pH values, the risk of reaction with lysine increases, a phenomenon that can also be modeled computationally. nih.gov Furthermore, theoretical calculations have been used to design novel Michael acceptors with reactivity comparable to or exceeding that of maleimides. acs.orgnih.gov
For the oxyamine moiety, computational models can predict its reactivity with different carbonyl compounds (aldehydes vs. ketones). Aldehydes are generally more reactive than ketones in oxime ligation, a difference that can be quantified by calculating the respective reaction energy barriers. nih.gov The thermodynamic stability of the resulting oxime bond can also be assessed. nih.gov These predictive studies are crucial for applications where reaction kinetics are critical, such as in radiolabeling. nih.gov
| Functional Group | Property Predicted | Computational Approach | Insights |
| Maleimide | Reactivity & Chemoselectivity | Transition State Calculations | Predicts high reactivity towards thiols over amines at physiological pH. nih.govnih.gov Helps in designing novel reagents with tailored reactivity. acs.org |
| Oxyamine | Reactivity Profile | Reaction Energy Barrier Calculation | Quantifies higher reactivity of aldehydes compared to ketones. nih.gov Predicts thermodynamic stability of the resulting oxime bond. nih.gov |
| Maleimide | Stability of Adduct | DFT Calculations | Investigates hydrolysis of the succinimide (B58015) ring, which can occur post-conjugation. mdpi.com |
Conformational Analysis and Molecular Dynamics Simulations of PEG-Linker Flexibility and Conjugate Behavior
PEG-Linker Flexibility: The PEG3 portion of the linker imparts flexibility and hydrophilicity. MD simulations can characterize the conformational landscape of the linker, revealing the distribution of end-to-end distances and the linker's radius of gyration. This flexibility is important as it allows the terminal reactive groups to orient themselves effectively for conjugation. Recent studies using MD simulations and quantum chemical calculations have shown that the polarity and flexibility of PEG backbones enhance the accessibility of the cross-linker to the protein surface, facilitating the capture of dynamic protein regions. oup.comnih.gov
Conjugate Behavior: Once conjugated to a biomolecule, the PEG linker can influence the conjugate's properties. MD simulations of PEGylated proteins and peptides show that the PEG chain can sterically shield the biomolecule's surface, potentially reducing immunogenicity and nonspecific binding. nih.govmdpi.com The simulations can also reveal specific interactions between the PEG chain and the protein surface; for example, the oxygen atoms of the PEG backbone can form hydrogen bonds with polar or charged residues like lysine and arginine on the protein surface. scienceopen.com The size and conformation of the PEG chain can modulate the interaction of the conjugated biomolecule with other entities, such as cell membranes or other proteins. mdpi.comacs.orgacs.org Molecular modeling has been used to show how PEGylation can modulate a protein's flexibility and native contacts. acs.org These simulations are crucial for understanding how the linker affects the structure, stability, and function of the final conjugate. nih.govmdpi.com
| System | Simulation Type | Key Parameters Investigated | Findings |
| Free PEG Linker | All-Atom MD | End-to-end distance, radius of gyration, solvent accessible surface area. | Characterizes the conformational flexibility and hydrodynamic properties of the linker in solution. mdpi.com |
| PEGylated Protein | All-Atom MD | Protein-PEG interactions, conformational changes, solvent interactions. | PEG chains can shield the protein surface and form specific hydrogen bonds with surface residues. mdpi.comscienceopen.com PEGylation can influence the protein's structural stability and dynamics. researchgate.netacs.org |
| PEGylated Complex | All-Atom or Coarse-Grained MD | Interaction with membranes, other molecules. | The PEG linker modulates the interaction of the conjugate with biological interfaces like lipid bilayers. mdpi.comacs.org |
Emerging Research Applications and Future Directions
Mal-amide-PEG3-oxyamine in the Design and Synthesis of Proteolysis-Targeting Chimeras (PROTACs) and Related Molecular Degraders
This compound is emerging as a valuable building block in the synthesis of PROTACs. The maleimide (B117702) group allows for the covalent attachment of the linker to a cysteine residue on a target protein ligand or, alternatively, to a ligand bearing a thiol handle. The oxyamine group provides a versatile handle for conjugation to an E3 ligase ligand, often through the formation of a stable oxime bond with an aldehyde or ketone functionality. The PEG3 spacer offers several advantages, including enhanced aqueous solubility of the resulting PROTAC, which can improve cell permeability and pharmacokinetic properties. biochempeg.combiochempeg.com The defined length of the PEG3 linker also allows for systematic studies to optimize the distance between the target protein and the E3 ligase for efficient ubiquitination and subsequent degradation. nih.gov
Table 1: Key Features of this compound in PROTAC Design
| Feature | Advantage in PROTAC Synthesis |
| Maleimide Group | Enables selective and stable covalent conjugation to thiol groups (e.g., cysteine residues) on target protein ligands. |
| PEG3 Spacer | Increases hydrophilicity and aqueous solubility of the PROTAC molecule, potentially improving cell permeability and pharmacokinetic profiles. Provides a defined linker length for optimizing ternary complex formation. biochempeg.combiochempeg.com |
| Oxyamine Group | Allows for versatile and stable conjugation to E3 ligase ligands containing aldehyde or ketone functionalities through oxime ligation. |
| Heterobifunctional Nature | Facilitates a modular and convergent synthesis strategy for constructing a diverse range of PROTAC molecules. |
While specific examples of PROTACs utilizing the precise this compound linker are still emerging in peer-reviewed literature, the principles of its application are well-established within the broader context of PEG-containing heterobifunctional linkers in PROTAC design. nih.govnih.gov The modularity offered by this linker is enabling researchers to rapidly assemble libraries of PROTACs with varying target ligands and E3 ligase recruiters to identify potent and selective protein degraders.
Advancements in Soft Materials Science: Tailored Hydrogels and Nanoscale Assemblies through Orthogonal Conjugation
In the realm of soft materials science, this compound provides a powerful tool for the creation of functionalized hydrogels and nanoscale assemblies with precisely controlled properties. The orthogonal reactivity of its terminal groups—the maleimide and the oxyamine—allows for stepwise or simultaneous conjugation of different molecular entities in a highly specific manner.
Hydrogels, three-dimensional networks of hydrophilic polymers, are widely used in biomedical applications such as drug delivery and tissue engineering. The ability to tailor their mechanical properties and to functionalize them with bioactive molecules is crucial for their performance. This compound can be employed as a crosslinker or as a tether for biomolecule immobilization. For instance, the oxyamine group can react with aldehyde-modified polymers to form the hydrogel network, leaving the maleimide group available for subsequent conjugation of thiol-containing peptides (e.g., RGD sequences for cell adhesion) or proteins. This orthogonal approach ensures that the biological activity of the tethered molecule is not compromised during the hydrogel formation process.
Furthermore, this linker can be used to functionalize nanoparticles and liposomes for targeted drug delivery. The maleimide group can be used to attach the nanoparticles to thiol-containing targeting ligands, such as antibodies or antibody fragments, that recognize specific cell surface receptors. The oxyamine group can be used to conjugate imaging agents or other therapeutic molecules. This dual functionalization allows for the creation of sophisticated nanoscale drug delivery systems with both targeting and therapeutic/diagnostic capabilities.
Exploration of this compound in Advanced Diagnostics and Molecular Imaging Probes
The development of highly specific and sensitive molecular imaging probes is essential for early disease diagnosis and for monitoring therapeutic responses. This compound serves as a versatile scaffold for the construction of such probes for various imaging modalities, including positron emission tomography (PET) and single-photon emission computed tomography (SPECT). nih.gov
The synthesis of radiolabeled imaging agents often requires mild reaction conditions to avoid the degradation of the radiolabel or the targeting biomolecule. The chemoselective ligation reactions enabled by the maleimide and oxyamine functionalities of this compound are well-suited for this purpose. For example, a targeting moiety, such as a peptide or a small molecule, can be conjugated to the maleimide group. Subsequently, a radiolabeled prosthetic group containing an aldehyde or ketone can be attached via the oxyamine group to form a stable oxime linkage. nih.gov The hydrophilic PEG3 spacer can also contribute to favorable in vivo pharmacokinetics of the imaging probe by reducing non-specific binding and promoting renal clearance.
Table 2: Application of this compound in Molecular Imaging Probe Synthesis
| Component | Role in Imaging Probe |
| Maleimide Group | Conjugation of a targeting ligand (e.g., peptide, antibody fragment) to direct the probe to the desired biological target. |
| PEG3 Spacer | Improves in vivo pharmacokinetics by increasing solubility and reducing non-specific uptake. |
| Oxyamine Group | Enables the efficient and stable attachment of a radiolabeled prosthetic group for PET or SPECT imaging. nih.gov |
Development of Novel Chemical Biology Tools for Probing and Modulating Biological Systems
The ability to selectively label and manipulate biomolecules within their native environment is a cornerstone of chemical biology. This compound's heterobifunctional nature makes it an excellent tool for a variety of applications aimed at dissecting complex biological processes. scbt.com
One key application is in the study of protein-protein interactions. nih.gov By conjugating one protein of interest to the maleimide end and another to the oxyamine end (via appropriate functionalization), this linker can be used to covalently trap interacting partners. The resulting cross-linked complex can then be isolated and analyzed by mass spectrometry to identify the interaction interface. The defined length of the PEG3 spacer can also provide distance constraints for structural modeling of protein complexes. nih.gov
Furthermore, this compound can be used to create activity-based probes for enzyme profiling. By attaching a reactive group that covalently modifies the active site of an enzyme to one end of the linker, and a reporter tag (e.g., a fluorophore or a biotin) to the other, researchers can selectively label and identify active enzymes in complex biological samples. The PEG3 spacer can help to position the reporter tag outside of the enzyme's active site, minimizing interference with its activity.
Future Prospects in the Design of Next-Generation Multifunctional Linkers for Precision Chemical Biology
Looking ahead, the core structure of this compound provides a foundation for the design of even more sophisticated, multifunctional linkers. The continued evolution of this class of chemical tools will likely focus on several key areas:
Cleavable Linkers: Incorporating cleavable moieties within the PEG spacer (e.g., disulfide bonds, esterasesensitive sequences) would allow for the controlled release of conjugated molecules in specific cellular compartments or in response to particular stimuli. This would be particularly valuable for drug delivery applications.
Bioresponsive Linkers: The development of linkers that change their conformation or release a cargo in response to changes in the local microenvironment (e.g., pH, redox potential, enzyme activity) will enable the creation of "smart" probes and therapeutic agents with enhanced specificity.
Branched and Dendritic Architectures: Moving beyond linear linkers to more complex, branched structures will allow for the attachment of multiple copies of a targeting ligand, a therapeutic agent, or an imaging probe. This multivalency can significantly enhance the avidity and efficacy of the resulting conjugate.
Integration of Additional Orthogonal Chemistries: The incorporation of a third, orthogonal reactive group into the linker backbone would open up possibilities for the construction of even more complex and multifunctional molecular tools.
Q & A
Basic Research Questions
Q. What is the structural composition of Mal-amide-PEG3-oxyamine, and how does each moiety contribute to its function in bioconjugation?
- Answer : The compound comprises three key components:
- Maleimide (Mal) : Reacts selectively with thiol (-SH) groups via Michael addition to form stable thioether bonds, enabling site-specific conjugation to cysteine residues in proteins or other thiolated molecules .
- PEG3 : A triethylene glycol spacer that enhances solubility, reduces steric hindrance, and improves biocompatibility. PEG also minimizes non-specific interactions and immune responses .
- Oxyamine : Reacts with carbonyl groups (e.g., ketones or aldehydes) via oxime ligation, allowing orthogonal conjugation strategies in multi-step labeling workflows .
Q. What are the recommended solvents and storage conditions for this compound to ensure stability during experiments?
- Answer :
- Solubility : Soluble in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated solvents (e.g., chloroform, dichloromethane). Aqueous solubility is limited but can be enhanced by PEG3 .
- Storage : Store desiccated at -20°C under inert gas (argon/nitrogen) to prevent hydrolysis of the maleimide group. Avoid freeze-thaw cycles by aliquoting .
Q. How does the maleimide group in this compound facilitate site-specific conjugation with thiol-containing biomolecules?
- Answer : Maleimide undergoes rapid and selective thiol-Michael addition at pH 6.5–7.5. The reaction is typically complete within 2–4 hours at room temperature, yielding stable conjugates.
- Methodological Note :
- Optimize reaction pH using phosphate or HEPES buffers (avoid Tris, which contains competing primary amines).
- Monitor conjugation efficiency via SDS-PAGE (shift in protein mobility) or Ellman’s assay (free thiol quantification) .
Advanced Research Questions
Q. What experimental strategies can resolve discrepancies in conjugation efficiency when using this compound under varying pH conditions?
- Answer :
- Contradiction Analysis : Maleimide-thiol reactions are pH-sensitive. Lower pH (<6.5) slows kinetics, while higher pH (>8.0) risks maleimide hydrolysis.
- Resolution :
Use buffered systems (e.g., PBS pH 7.2) with 1–5 mM EDTA to chelate metal ions that oxidize thiols.
Conduct time-course experiments (0–24 hours) to identify optimal reaction duration.
Validate with LC-MS/MS to detect hydrolysis byproducts (e.g., maleamic acid) .
- Data Interpretation : Compare SDS-PAGE bands with negative controls (unreacted protein) and quantify labeling efficiency via fluorescence (if using tagged PEG) .
Q. How can researchers optimize the molar ratio of this compound to target proteins to minimize aggregation while ensuring sufficient labeling?
- Answer :
- Design : Perform a molar ratio titration (1:1 to 10:1, reagent:protein) and analyze outcomes via:
- Size-Exclusion Chromatography (SEC) : Detect aggregation peaks.
- Dynamic Light Scattering (DLS) : Monitor hydrodynamic radius changes.
- Optimization : For proteins prone to aggregation, use a 3:1 molar ratio with stepwise addition (e.g., 1:1 every 30 minutes) .
Q. What analytical techniques are most effective for characterizing the successful conjugation of this compound to oligonucleotides, and how should data interpretation account for potential side reactions?
- Answer :
- Primary Techniques :
- HPLC with UV/Vis or MS detection : Separate conjugated vs. free oligonucleotides.
- Fluorescence Anisotropy : Assess binding if a fluorescent tag is incorporated.
- Side Reaction Mitigation :
- Competing Reactions : Oxyamine may react with aldehydes in buffers (e.g., formaldehyde traces). Use freshly prepared, carbonyl-free buffers.
- Validation : Perform control reactions with PEG3-oxyamine (lacking maleimide) to isolate oxyamine-specific interactions .
Data Presentation and Reproducibility Guidelines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
